Compound Description: JNJ-42226314 is a reversible, selective, and potent monoacylglycerol lipase (MAGL) inhibitor. [] It exhibits antinociceptive efficacy in models of inflammatory and neuropathic pain. []
Compound Description: This compound is the crystalline hydrochloride salt of (1-(4-Fluorophenyl)-1H-indol-5-yl)(3-(4-(thiazole-2-carbonyl)piperazin-1-yl)azetidin-1-yl)methanone. [] This salt form is being investigated for its potential in treating pain, metabolic disorders, obesity, hyperphagia, and diabetes. []
Relevance: This compound shares a nearly identical structure with JNJ-42226314, differing only in its salt form. [] Its exploration for various therapeutic applications highlights the potential of this structural class, which shares the piperazine-heterocyclic carbonyl motif with the target compound, (1-(6-(4-Fluorophenyl)pyridazin-3-yl)piperidin-3-yl)(4-(furan-2-carbonyl)piperazin-1-yl)methanone.
Compound Description: This compound is part of a series of methanone derivatives. [] These derivatives have been synthesized and characterized using various spectroscopic techniques and single crystal X-ray diffraction. []
Compound Description: CDPPB is a metabotropic glutamate receptor 5 (mGlu5) positive allosteric modulator (PAM). [] In contrast to other mGlu5 PAMs tested, CDPPB did not enhance DHPG-induced desensitization in cortical neurons. []
R(+)-Methanandamide (R(+)-MA)
Compound Description: R(+)-MA is a synthetic cannabinoid receptor agonist. [] It induces apoptosis in mantle cell lymphoma (MCL) cells via a pathway involving ceramide accumulation, p38 MAPK activation, and mitochondrial depolarization. []
Win55,212-2 (Win55)
Compound Description: Win55 is a potent synthetic cannabinoid receptor agonist. [] Like R(+)-MA, it induces apoptosis in mantle cell lymphoma cells through a mechanism involving ceramide accumulation, p38 MAPK activation, and mitochondrial depolarization. []
Compound Description: SR141716A is a selective cannabinoid receptor type 1 (CB1) antagonist. [] It is used in research to investigate the role of CB1 receptors in various physiological and pathological processes. []
Compound Description: SR144528 is a selective cannabinoid receptor type 2 (CB2) antagonist. [] It is a valuable pharmacological tool for studying the function of CB2 receptors. []
Compound Description: SB203580 is a selective inhibitor of p38 mitogen-activated protein kinases (MAPKs) p38α and p38β. [] It is widely used to investigate the role of p38 MAPK signaling in various cellular processes, including inflammation, apoptosis, and cell differentiation. []
Compound Description: SB202190 is structurally similar to SB203580 and acts as a control compound in p38 MAPK inhibition studies. [] It helps delineate the specific effects of SB203580 on p38 MAPK activity. []
Raloxifene Hydrochloride
Compound Description: Raloxifene hydrochloride is a selective estrogen receptor modulator (SERM) used to prevent and treat osteoporosis in postmenopausal women and reduce the risk of invasive breast cancer in certain high-risk women. []
Compound Description: Impurity 3, similar to Impurities 1 and 2, is a structural analog of Raloxifene Hydrochloride found during impurity profiling. []
Compound Description: This compound is a histamine H4 receptor (H4R) inhibitor. [] It is being explored for potential use in the treatment of tinnitus. []
Compound Description: This compound is another histamine H4 receptor (H4R) inhibitor. [] Like the previous compound, it is also being investigated for its potential therapeutic benefits in treating tinnitus. []
Compound Description: This compound is a histamine H4 receptor (H4R) inhibitor. [] It is being studied for its potential as a treatment option for tinnitus. []
Compound Description: This compound acts as a histamine H4 receptor (H4R) inhibitor. [] It is under investigation for its potential therapeutic use in the treatment of tinnitus. []
19. 1-[(5-Chloro-1H-benzimidazole-2-yl)carbonyl]-4-methylpiperazine maleate* Compound Description: This compound is a histamine H4 receptor (H4R) inhibitor. [] It is currently being investigated for its potential therapeutic benefits in managing tinnitus. [] * Relevance: This compound, like several others listed, demonstrates the significance of incorporating a piperazine-carbonyl motif, also present in (1-(6-(4-Fluorophenyl)pyridazin-3-yl)piperidin-3-yl)(4-(furan-2-carbonyl)piperazin-1-yl)methanone, in designing compounds with biological activity, specifically H4R inhibitory activity in this case.
Compound Description: This compound is a histamine H4 receptor (H4R) inhibitor. [] It is under investigation for its potential therapeutic use in treating tinnitus. []
21. N4-(Cyclopropylmethyl)-6-[(3R)-3-(methylamino)pyrrolidin-1-yl]pyrimidine-2,4-diamine tartrate* Compound Description: This compound is the tartrate salt of N4-(Cyclopropylmethyl)-6-[(3R)-3-(methylamino)pyrrolidin-1-yl]pyrimidine-2,4-diamine, another H4R inhibitor being explored for its potential in treating tinnitus. [] * Relevance: Similar to the previous compound, this tartrate salt emphasizes the significance of exploring salt forms and subtle structural variations to potentially optimize the pharmacological properties of compounds related to (1-(6-(4-Fluorophenyl)pyridazin-3-yl)piperidin-3-yl)(4-(furan-2-carbonyl)piperazin-1-yl)methanone.
Compound Description: This compound belongs to a series of substituted pyrimidine derivatives investigated as H4R inhibitors for potential use in treating tinnitus. []
Compound Description: This compound is a part of a series of substituted pyrimidine derivatives explored as potential H4R inhibitors for treating tinnitus. []
Compound Description: This compound belongs to a group of substituted pyrimidine derivatives being studied as potential H4R inhibitors for treating tinnitus. []
Compound Description: This compound is part of a series of substituted pyrimidine derivatives being investigated as potential H4R inhibitors for tinnitus treatment. []
Compound Description: This compound is part of a series of substituted pyrimidine derivatives under investigation as potential H4R inhibitors for treating tinnitus. []
Compound Description: This compound is part of a series of substituted pyrimidine derivatives being studied for their potential as H4R inhibitors in the treatment of tinnitus. []
Compound Description: This compound belongs to a series of substituted pyrimidine derivatives investigated for their potential as H4R inhibitors in the treatment of tinnitus. []
Compound Description: This compound is part of a larger group of substituted pyrimidine derivatives being investigated for potential use as H4R inhibitors in tinnitus treatment. []
Compound Description: This compound is part of a series of substituted pyrimidine derivatives being studied for their potential as H4R inhibitors in tinnitus treatment. []
Compound Description: This compound is a part of a series of substituted pyrimidine derivatives investigated as H4R inhibitors for potential use in tinnitus treatment. []
Compound Description: This compound is part of a group of substituted pyrimidine derivatives studied for their potential as H4R inhibitors in tinnitus treatment. []
Compound Description: This compound is part of a series of substituted pyrimidine derivatives being investigated for their potential as H4R inhibitors in treating tinnitus. []
Compound Description: This compound is part of a series of substituted pyrimidine derivatives being investigated as potential H4R inhibitors for treating tinnitus. []
Compound Description: This compound belongs to a series of substituted pyrimidine derivatives under investigation as H4R inhibitors for potential tinnitus treatment. []
Compound Description: This compound is part of a series of substituted pyrimidine derivatives being studied for their potential as H4R inhibitors in tinnitus treatment. []
Compound Description: This compound is part of a group of substituted pyrimidine derivatives being investigated for potential use as H4R inhibitors in treating tinnitus. []
Compound Description: This compound is part of a larger group of substituted pyrimidine derivatives under investigation for their potential as H4R inhibitors in treating tinnitus. []
Compound Description: This compound belongs to a series of substituted pyrimidine derivatives investigated as H4R inhibitors for potential use in treating tinnitus. []
Compound Description: This compound is part of a series of substituted pyrimidine derivatives being studied for their potential as H4R inhibitors in tinnitus treatment. []
Compound Description: This compound belongs to a group of substituted pyrimidine derivatives being studied for potential use as H4R inhibitors in tinnitus treatment. []
Compound Description: This compound is part of a series of substituted pyrimidine derivatives investigated for their potential as H4R inhibitors in tinnitus treatment. []
Compound Description: This compound is part of a larger group of substituted pyrimidine derivatives under investigation for potential use as H4R inhibitors in treating tinnitus. []
Compound Description: This compound is part of a series of substituted pyrimidine derivatives being studied for their potential as H4R inhibitors in tinnitus treatment. []
Compound Description: This compound belongs to a series of substituted pyrimidine derivatives being investigated as H4R inhibitors for potential use in treating tinnitus. []
Compound Description: This compound is a part of a series of substituted pyrimidine derivatives investigated as H4R inhibitors for potential use in tinnitus treatment. []
Compound Description: This compound belongs to a group of substituted pyrimidine derivatives studied for their potential as H4R inhibitors in tinnitus treatment. []
Compound Description: This compound is part of a series of substituted pyrimidine derivatives being investigated as potential H4R inhibitors in the treatment of tinnitus. []
Compound Description: This compound belongs to a series of substituted pyrimidine derivatives being investigated as potential H4R inhibitors in tinnitus treatment. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.